molecular formula C7H15NO B8022981 (1S,2R)-2-Methoxymethyl-cyclopentylamine

(1S,2R)-2-Methoxymethyl-cyclopentylamine

Cat. No.: B8022981
M. Wt: 129.20 g/mol
InChI Key: VZBHNURRLOHCAS-BQBZGAKWSA-N
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Description

(1S,2R)-2-Methoxymethyl-cyclopentylamine is a chiral amine compound with a specific stereochemistry It is characterized by the presence of a methoxymethyl group attached to the cyclopentyl ring, which is further bonded to an amine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,2R)-2-Methoxymethyl-cyclopentylamine typically involves the use of chiral catalysts or starting materials to ensure the desired stereochemistry. One common method involves the reduction of a corresponding ketone or aldehyde precursor using a chiral reducing agent. For example, the reduction of (1S,2R)-2-Methoxymethyl-cyclopentanone with a chiral borane complex can yield the desired amine with high enantiomeric purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale catalytic hydrogenation processes. These processes utilize chiral catalysts to achieve the desired stereochemistry on an industrial scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

(1S,2R)-2-Methoxymethyl-cyclopentylamine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amine group can yield imines, while reduction can produce secondary or tertiary amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .

Scientific Research Applications

(1S,2R)-2-Methoxymethyl-cyclopentylamine has several scientific research applications:

Mechanism of Action

The mechanism of action of (1S,2R)-2-Methoxymethyl-cyclopentylamine involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The methoxymethyl group and the amine functionality play crucial roles in these interactions, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(1S,2R)-2-Methoxymethyl-cyclopentylamine is unique due to its specific stereochemistry, which imparts distinct chemical and biological properties. The (1S,2R) configuration can result in different reactivity and interaction profiles compared to its diastereomers and enantiomers. This uniqueness makes it valuable in applications requiring high stereochemical purity and specificity .

Properties

IUPAC Name

(1S,2R)-2-(methoxymethyl)cyclopentan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO/c1-9-5-6-3-2-4-7(6)8/h6-7H,2-5,8H2,1H3/t6-,7-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZBHNURRLOHCAS-BQBZGAKWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1CCCC1N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC[C@@H]1CCC[C@@H]1N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

129.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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